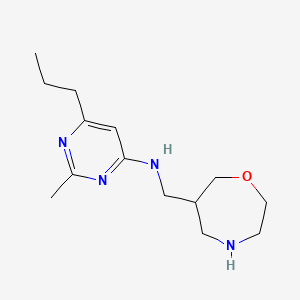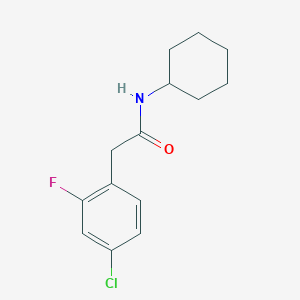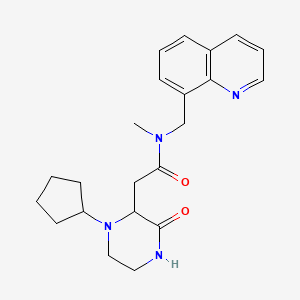
2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride, also known as RO-20-1724, is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), an important second messenger in many physiological processes. RO-20-1724 has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammation.
Mecanismo De Acción
2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride selectively inhibits PDE4, which is highly expressed in immune cells and is involved in the regulation of inflammatory responses. By inhibiting PDE4, this compound increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways that regulate inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models of disease. It reduces the production of inflammatory cytokines and chemokines, and inhibits the activation of immune cells such as T cells and macrophages. Additionally, this compound has been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma and COPD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride is a selective inhibitor of PDE4, which makes it a useful tool for studying the role of cAMP signaling in various physiological processes. However, its specificity for PDE4 can also be a limitation, as it may not be suitable for studying the role of other PDE isoforms in disease. Additionally, the use of this compound in animal models of disease may not accurately reflect its potential therapeutic efficacy in humans.
Direcciones Futuras
Future research on 2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride could focus on its potential therapeutic applications in other diseases such as cancer and neurodegenerative disorders. Additionally, further studies could investigate its potential as a combination therapy with other drugs that target different pathways involved in inflammation. Finally, the development of more selective PDE4 inhibitors could help to overcome some of the limitations of this compound and provide more specific tools for studying cAMP signaling in disease.
Métodos De Síntesis
2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride can be synthesized using a multi-step process that involves the reaction of 6-chloro-2-methyl-4-propylpyrimidine with sodium azide to form 2-methyl-4-propylpyrimidine-6-azide. The azide is then reduced to the corresponding amine using palladium on carbon and hydrogen gas. The amine is then reacted with 6-bromo-1,4-oxazepane to form the desired compound, which is then converted to the dihydrochloride salt form.
Aplicaciones Científicas De Investigación
2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases such as asthma, COPD, and inflammation. It has been shown to inhibit the production of inflammatory cytokines and chemokines, reduce airway hyperresponsiveness, and improve lung function in animal models of asthma and COPD. Additionally, this compound has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and colitis.
Propiedades
IUPAC Name |
2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-3-4-13-7-14(18-11(2)17-13)16-9-12-8-15-5-6-19-10-12/h7,12,15H,3-6,8-10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOIJBIDKMPSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)NCC2CNCCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-methylpiperidin-4-yl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5374134.png)
![1-(3-ethylisoxazol-5-yl)-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5374136.png)

![5-[(butylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5374161.png)
![3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5374175.png)

![methyl {3-(4-ethoxyphenyl)-5-[2-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5374199.png)
![N-isopropyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5374204.png)
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5374207.png)
![4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide](/img/structure/B5374210.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5374216.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(5,6-dimethyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5374217.png)
![3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5374224.png)
![8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5374228.png)